molecular formula C27H29N3O4 B2749088 ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105204-73-6

ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2749088
CAS No.: 1105204-73-6
M. Wt: 459.546
InChI Key: YXFROOGTASXJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with methyl (C₆H₅), phenyl (C₆H₅), and ester (COOEt) groups at positions 2, 4, and 3, respectively. The 5-position is functionalized with a 2-(4-benzylpiperazin-1-yl)-2-oxoacetyl moiety, which introduces a hybrid pharmacophore combining a piperazine ring (common in CNS-targeting drugs) and a ketone-linked benzyl group.

Synthesis pathways for analogous compounds (e.g., thiazolidinones, pyrrolizines) often involve multi-step protocols, such as Knoevenagel condensations or reactions with ethyl oxalyl monochloride, as seen in related pyrrole derivatives . The benzylpiperazine moiety is typically introduced via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of antiplasmodial thiazol-4-one derivatives .

Properties

IUPAC Name

ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-3-34-27(33)22-19(2)28-24(23(22)21-12-8-5-9-13-21)25(31)26(32)30-16-14-29(15-17-30)18-20-10-6-4-7-11-20/h4-13,28H,3,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFROOGTASXJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a complex compound with notable biological activities, particularly in the realms of antimicrobial and antitumor effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole core, which is known for its diverse biological properties. The presence of the benzylpiperazine moiety enhances its pharmacological potential. The molecular formula is C₁₈H₁₈N₂O₃, and its structure can be summarized as follows:

Ethyl 5 2 4 benzylpiperazin 1 yl 2 oxoacetyl 2 methyl 4 phenyl 1H pyrrole 3 carboxylate\text{Ethyl 5 2 4 benzylpiperazin 1 yl 2 oxoacetyl 2 methyl 4 phenyl 1H pyrrole 3 carboxylate}

1. Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of similar pyrrole derivatives against Staphylococcus aureus and Escherichia coli, with effectiveness comparable to established antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Ethyl 5-[...]Staphylococcus aureusTBD
Ethyl 5-[...]Escherichia coliTBD

2. Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated that similar pyrrole derivatives possess cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT-11610.72
Compound BHepG-218.95
Ethyl 5-[...]HCT-116TBD
Ethyl 5-[...]HepG-2TBD

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Pyrrole derivatives may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The benzylpiperazine component suggests potential interactions with neurotransmitter receptors, which could influence both antimicrobial and anticancer pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of several pyrrole derivatives, including ethyl 5-[...]. The results indicated that compounds with similar structural motifs demonstrated enhanced cytotoxicity in cancer models .

Case Study Highlights:

  • Study Design : Synthesis of various pyrrole derivatives followed by biological screening.
  • Findings : Compounds exhibited IC50 values ranging from 10 µM to over 50 µM against targeted cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity (if reported) Reference
Ethyl 5-[2-(4-benzylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate (Target) 1H-pyrrole 2-methyl, 4-phenyl, 5-(2-(4-benzylpiperazin-1-yl)-2-oxoacetyl), 3-ester Not explicitly reported N/A
Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate Dihydro-pyrrolizine 4-methylbenzoyl, phenyl, ethyl oxoacetate Synthetic intermediate; no activity data
2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one Thiazol-4-one 4-benzylpiperazine, cinnamylidene Moderate antiplasmodial activity
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholino-4-phenylpyridazin-3(2H)-one Pyridazinone 4-fluorophenylpiperazine, morpholine, phenyl No activity data; structural analog
606954-91-0 (Thiazolo-triazolone derivative) Thiazolo[3,2-b]triazole 4-propoxybenzylidene, 3-methylbenzofuran Not reported

Key Observations:

Core Heterocycle Variability: The target compound’s pyrrole core distinguishes it from thiazol-4-one () and pyridazinone () derivatives. Dihydro-pyrrolizine () shares a partially saturated core, which may influence conformational flexibility compared to the fully aromatic pyrrole.

Functional Group Impact: The 2-oxoacetyl-piperazine moiety in the target compound is structurally similar to the 4-benzylpiperazine group in antiplasmodial thiazol-4-ones (). Piperazine derivatives are known for modulating pharmacokinetic properties, such as solubility and blood-brain barrier penetration. Ester groups (e.g., ethyl carboxylate in the target compound and ) are common in prodrug designs, enhancing bioavailability through hydrolytic activation.

Biological Activity Trends: Compounds with benzylpiperazine and cinnamylidene groups () exhibit moderate antiplasmodial activity, suggesting that the target compound’s benzylpiperazine-oxoacetyl chain may confer similar properties.

Synthetic Challenges :

  • The target compound’s multi-substituted pyrrole synthesis likely requires stringent regiocontrol, contrasting with simpler one-pot protocols for thiazol-4-ones () or pyrrolizines ().

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step coupling reactions, often starting with the formation of the pyrrole core followed by introducing the 4-benzylpiperazine moiety. Key steps include:

  • Coupling Reactions : Use ethyl oxalyl monochloride to acylate intermediates, as demonstrated in similar pyrrole derivatives .
  • Catalytic Conditions : Employ Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/water mixtures for Suzuki-Miyaura cross-coupling to introduce aryl groups, achieving yields >70% .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures purity. Monitor via TLC and HPLC-MS for byproduct removal .

Basic Question: What advanced spectroscopic techniques confirm the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures to validate bond angles and stereochemistry, as done for analogous piperazine-pyrrole hybrids (e.g., R-factor <0.06) .
  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 1.3 ppm for ethyl ester, δ 7.2–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 500–510 range) .

Advanced Question: How can computational methods enhance reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction conditions (e.g., solvent effects, temperature) .
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvent systems for introducing substituents (e.g., 4-benzylpiperazine vs. other piperazines) .
  • In Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) to prioritize synthesis of high-affinity analogs .

Advanced Question: What strategies address contradictory bioactivity data in published studies?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to explain discrepancies in IC₅₀ values across studies .
  • Structural Validation : Confirm batch purity via X-ray or NMR before bioassays, as impurities (e.g., ethyl ester hydrolysis products) may skew results .

Advanced Question: How are structure-activity relationships (SAR) developed for piperazine-containing analogs?

Methodological Answer:

  • Scaffold Modifications : Synthesize analogs with varied piperazine substituents (e.g., 4-methylbenzyl vs. 4-fluorobenzyl) and test against targets (e.g., serotonin receptors) .
  • Pharmacophore Mapping : Use 3D-QSAR models to identify critical interactions (e.g., hydrogen bonding at the 2-oxoacetyl group) .
  • Bioisosteric Replacement : Replace the benzyl group with thiophene or pyridine rings to assess impact on solubility and affinity .

Basic Question: What solvent systems and catalysts are optimal for introducing the 4-benzylpiperazine moiety?

Methodological Answer:

  • Acylation Conditions : React the pyrrole intermediate with 4-benzylpiperazine using EDCl/HOBt in dichloromethane at 0–25°C .
  • Catalysts : Triethylamine (2–3 eq.) as a base to neutralize HCl byproducts .
  • Workup : Extract with NaHCO₃(aq) to remove unreacted reagents, followed by anhydrous Na₂SO₄ drying .

Advanced Question: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to grow single crystals .
  • Temperature Gradients : Slowly cool saturated solutions from 50°C to 4°C over 48 hours to induce nucleation .
  • Additives : Introduce trace amounts of hexane to reduce polarity and enhance crystal lattice formation .

Advanced Question: What computational tools predict metabolic pathways for this compound?

Methodological Answer:

  • ADMET Predictors : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II metabolism sites (e.g., oxidation at the pyrrole methyl group) .
  • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms to prioritize derivatives with lower metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.